bromozinc(1+);propane

Description

Evolution of Organozinc Reagents in Synthetic Chemistry

The evolution of organozinc reagents is marked by several key milestones that have significantly expanded their application in organic synthesis.

Historical Milestones in Organozinc Chemistry

The history of organozinc chemistry is punctuated by discoveries that have become fundamental reactions in organic synthesis. Following Frankland's initial synthesis of diethylzinc, the field saw steady progress. chemeurope.comdigitellinc.comwikipedia.org In 1867, Butlerow utilized dimethylzinc (B1204448) for the preparation of tertiary alcohols. libretexts.org A major advancement came in 1887 with Sergey Reformatsky's discovery of the reaction that now bears his name. thermofisher.combyjus.comnumberanalytics.comnumberanalytics.com The Reformatsky reaction involves the condensation of aldehydes or ketones with α-halo esters in the presence of metallic zinc to form β-hydroxy-esters. wikipedia.org This reaction highlighted the unique ability of organozinc reagents to be generated in situ, avoiding the need for isolation of the often pyrophoric organometallic species. byjus.com Another significant development was the Simmons-Smith reaction, which employs a diiodomethane (B129776) and zinc-copper couple to generate a carbenoid species for the cyclopropanation of alkenes. wikipedia.orgorganicchemistrydata.org The latter half of the 20th century saw the advent of palladium-catalyzed cross-coupling reactions, with the Negishi coupling, developed by Ei-ichi Negishi, being a paramount example. wikipedia.orgorganic-chemistry.org This reaction, which earned Negishi a share of the 2010 Nobel Prize in Chemistry, utilizes organozinc reagents as coupling partners with various organic halides, demonstrating remarkable functional group tolerance and stereospecificity. wikipedia.orgthermofisher.com

Table 1: Key Historical Discoveries in Organozinc Chemistry

| Year | Discovery | Key Contributor(s) | Significance |

| 1849 | Synthesis of diethylzinc | Edward Frankland | First organozinc compound and first metal-carbon sigma bond. chemeurope.comacs.org |

| 1867 | Synthesis of tertiary alcohols | Aleksandr Butlerov | Expanded the use of organozinc reagents in alcohol synthesis. libretexts.org |

| 1887 | Reformatsky reaction | Sergey Reformatsky | A mild method for forming carbon-carbon bonds to synthesize β-hydroxy-esters. thermofisher.combyjus.comnumberanalytics.comnumberanalytics.com |

| 1958 | Simmons-Smith reaction | Howard E. Simmons, Jr. and Ronald D. Smith | A key method for the stereospecific synthesis of cyclopropanes. wikipedia.orgorganicchemistrydata.org |

| 1977 | Negishi coupling | Ei-ichi Negishi | A versatile palladium-catalyzed cross-coupling reaction with high functional group tolerance. wikipedia.orgorganic-chemistry.org |

Contemporary Significance of Organozinc Compounds in Organic Synthesis

In modern organic synthesis, organozinc reagents are indispensable tools. researchgate.netvapourtec.com Their moderate reactivity allows for a high degree of chemoselectivity, meaning they can react with one functional group in a molecule while leaving others intact. slideshare.net This is a significant advantage over more reactive organometallic compounds. The Negishi coupling, in particular, is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgthermofisher.comrsc.org For instance, it was a key step in the total synthesis of the potent cytotoxin motuporin (B1229120) and the toxic alkaloid Pumiliotoxin B. wikipedia.orgthermofisher.com The functional group tolerance of organozinc reagents makes them compatible with a wide range of sensitive groups like esters, ketones, and nitriles. researchgate.netresearchgate.net Furthermore, the development of methods for preparing highly functionalized organozinc reagents has greatly expanded their scope. nih.gov The use of "Rieke zinc," a highly reactive form of zinc metal, facilitates the formation of organozinc reagents from less reactive organic halides. chemeurope.com

Classification and Structural Characteristics of Organozinc Halides

Organozinc compounds can be broadly categorized based on the substituents attached to the zinc atom. wikipedia.org

Heteroleptic Organozinc Compounds (RZnX)

Heteroleptic organozinc compounds, with the general formula RZnX, feature one organic substituent (R) and one halogen atom (X) bonded to the zinc center. wikipedia.org These are also commonly referred to as organozinc halides. The carbon-zinc bond in these compounds is covalent but polarized towards the carbon atom due to the difference in electronegativity between carbon (2.55) and zinc (1.65). chemeurope.com Unlike the monomeric diorganozincs (R₂Zn), organozinc halides tend to form aggregates in solution through halogen bridges, similar to Grignard reagents, and they exhibit a Schlenk equilibrium. chemeurope.com

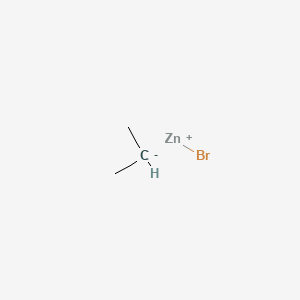

Position of Bromozinc(1+);propane within the Alkylzinc Halide Class

This compound, also known as propylzinc bromide, falls squarely within the class of heteroleptic organozinc compounds, specifically as an alkylzinc halide. indiamart.comsigmaaldrich.com Its chemical formula is C₃H₇BrZn. indiamart.comsymaxlaboratories.co.in In this compound, a propyl group (C₃H₇) and a bromine atom are bonded to a zinc ion. It is typically available as a solution in a solvent like tetrahydrofuran (B95107) (THF). indiamart.comsigmaaldrich.com The linear formula is often represented as CH₃CH₂CH₂ZnBr. sigmaaldrich.com There is also the isomeric form, 2-propylzinc bromide or isopropylzinc bromide, with the formula (CH₃)₂CHZnBr. sigmaaldrich.com

Table 2: Properties of Propylzinc Bromide

| Property | Value |

| Chemical Formula | C₃H₇BrZn indiamart.comsymaxlaboratories.co.in |

| Linear Formula | CH₃CH₂CH₂ZnBr sigmaaldrich.com |

| CAS Number | 156567-57-6 indiamart.comsigmaaldrich.comsymaxlaboratories.co.in |

| Molecular Weight | 188.38 g/mol sigmaaldrich.com |

| Appearance | Typically a solution in THF indiamart.comsigmaaldrich.com |

Comparative Reactivity of Organozinc Reagents within Organometallic Chemistry

The reactivity of organozinc reagents is a key aspect that defines their utility in organic synthesis. They are generally less reactive than their Grignard (organomagnesium) and organolithium counterparts. wikipedia.orgbrainly.in This lower reactivity, or higher chemoselectivity, is a direct consequence of the more covalent and less polar nature of the carbon-zinc bond compared to the carbon-magnesium or carbon-lithium bond. slideshare.net

This moderated reactivity allows organozinc reagents to tolerate a wider array of functional groups, such as esters, amides, and nitriles, which would be readily attacked by the more nucleophilic Grignard and organolithium reagents. researchgate.net For example, in the Reformatsky reaction, the organozinc enolate does not react with the ester group of the starting material, a common side reaction with more reactive enolates. wikipedia.org

However, the lower nucleophilicity of organozinc reagents means they often require a catalyst, typically a palladium or nickel complex, to undergo cross-coupling reactions like the Negishi coupling. wikipedia.orgorganic-chemistry.orgrsc.org In contrast, some highly reactive Grignard reagents can participate in similar couplings without a catalyst, though often with less control and selectivity. The Barbier reaction, which is similar to the Grignard reaction, can be carried out with zinc and is advantageous because it is a one-pot process and can even be conducted in water, highlighting the lower water sensitivity of organozinc reagents compared to Grignard reagents. sciencemadness.org

The reactivity of organozinc reagents can also be compared to organocuprates (Gilman reagents). Both are considered "softer" nucleophiles than Grignard reagents. This property makes them particularly useful for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds, whereas "harder" nucleophiles like Grignard reagents tend to favor 1,2-addition to the carbonyl group.

Table 3: Reactivity Comparison of Organometallic Reagents

| Reagent Type | General Formula | Reactivity | Functional Group Tolerance | Key Applications |

| Organolithium | R-Li | Very High | Low | Polymerization, strong base |

| Grignard | R-MgX | High | Moderate | Addition to carbonyls, C-C bond formation |

| Organozinc | R-ZnX, R₂Zn | Moderate | High | Negishi coupling, Reformatsky reaction, Simmons-Smith reaction slideshare.net |

| Organocuprate | R₂CuLi | Moderate | High | Conjugate addition |

Structure

2D Structure

Properties

Molecular Formula |

C3H7BrZn |

|---|---|

Molecular Weight |

188.4 g/mol |

IUPAC Name |

bromozinc(1+);propane |

InChI |

InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

NTUATXZETUXBSR-UHFFFAOYSA-M |

Canonical SMILES |

C[CH-]C.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for Bromozinc 1+ ;propane

Direct Oxidative Insertion of Zinc Metal into 1-Bromopropane (B46711)

The most direct and atom-economical method for synthesizing bromozinc(1+);propane is the oxidative insertion of zinc metal into the carbon-bromine bond of 1-bromopropane. nih.gov This reaction, analogous to the formation of Grignard reagents, involves the formal oxidation of elemental zinc (Zn(0)) to its +2 oxidation state. wikipedia.orgumb.eduwikipedia.org However, the reactivity of commercially available zinc powder is often hindered by a passivating oxide layer, necessitating various activation strategies to achieve efficient and reproducible results. nih.govnih.gov

Activation Strategies for Zinc Metal in Organozinc Formation

To overcome the low reactivity of bulk zinc metal, several activation methods have been developed. These techniques aim to increase the surface area of the metal, remove the deactivating oxide layer, and enhance the kinetics of the oxidative insertion process.

One of the most effective methods for producing highly reactive zinc is the "Rieke zinc" method. nih.govwikipedia.orgnih.gov This technique involves the reduction of a zinc(II) salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or sodium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF). nih.govnih.gov The resulting zinc is a finely divided, black powder with a high surface area and an oxide-free surface, rendering it significantly more reactive than commercial zinc dust. nih.govnih.gov

The enhanced reactivity of Rieke zinc is attributed to its small particle size and lack of an oxide coating. nih.gov This allows for the direct insertion into a variety of organic halides, including alkyl bromides like 1-bromopropane, often at room temperature. nih.govriekemetals.comriekemetals.com The reaction of 1-bromopropane with Rieke zinc in THF typically proceeds to completion within a few hours. riekemetals.comriekemetals.com It has also been noted that the salt byproducts from the reduction process, such as lithium chloride (LiCl), can play a crucial role in the subsequent organozinc formation by enhancing the solubilization of the surface-bound organozinc intermediates. nih.govnih.gov

| Rieke Zinc Preparation Summary | |

| Precursor Salt | Zinc Chloride (ZnCl₂) |

| Reducing Agent | Lithium Naphthalenide or Sodium Metal |

| Solvent | Tetrahydrofuran (THF) |

| Key Characteristics | High surface area, oxide-free, finely divided black powder |

Besides the in-situ preparation of highly active zinc, several chemical additives can be employed to activate commercially available zinc powder. These activators can function through various mechanisms, including removal of the oxide layer and facilitation of the solubilization of the organozinc product. nih.govnih.gov

Lithium Halides: The addition of lithium chloride (LiCl) to the reaction mixture has been shown to dramatically accelerate the formation of organozinc reagents in THF. nih.govwikipedia.orgorganic-chemistry.org The primary role of LiCl is not to activate the zinc surface directly but to enhance the solubilization of the initially formed this compound from the metal surface. nih.govresearchgate.net This is achieved through the formation of soluble "ate" complexes (e.g., RZnX·LiCl), which prevents product inhibition by keeping the zinc surface accessible for further reaction. nih.govresearchgate.net

Dimethyl Sulfoxide (DMSO): Polar aprotic solvents like DMSO can also serve as activating agents. nih.gov Unlike LiCl, which primarily affects the solubilization step, DMSO has been shown to accelerate the initial oxidative addition step at the zinc surface. nih.govnih.gov The polar nature of DMSO is thought to stabilize the charged intermediates formed during the single-electron transfer pathways proposed for the oxidative addition. nih.gov

Other chemical activators include 1,2-dibromoethane and trimethylsilyl chloride (TMSCl), which are often used as pretreatments to etch the zinc surface and remove the oxide layer. wikipedia.orgnih.govgoogle.comgoogle.com

| Activator | Proposed Mechanistic Role |

| Lithium Chloride (LiCl) | Accelerates solubilization of surface organozinc intermediates. nih.gov |

| Dimethyl Sulfoxide (DMSO) | Accelerates the surface oxidative addition step. nih.govnih.gov |

| 1,2-Dibromoethane | Pretreatment to etch the zinc surface. wikipedia.orgnih.gov |

| Trimethylsilyl Chloride (TMSCl) | Removes the passivating oxide layer. nih.govwikipedia.orgnih.gov |

Mechanistic Investigations of the Oxidative Addition Process

The oxidative addition of an alkyl halide to a metal surface is a complex heterogeneous process. nih.gov For the reaction of 1-bromopropane with zinc, the mechanism is generally understood to involve two primary steps:

Oxidative Addition: The initial reaction occurs at the surface of the zinc metal, where the C-Br bond is cleaved, and a new C-Zn bond is formed, resulting in a surface-bound organozinc intermediate. nih.gov

Solubilization: The surface-bound intermediate is then solubilized into the reaction medium, yielding the desired this compound in solution. nih.gov

Studies suggest that the oxidative addition of alkyl halides to zinc can proceed through a single-electron transfer (SET) pathway. nih.gov This involves the transfer of an electron from the zinc metal to the alkyl halide, leading to the formation of a radical anion that subsequently fragments. The presence of polar solvents like DMSO can accelerate this process by stabilizing the transient charged intermediates. nih.gov

Solvent Effects on this compound Formation Efficiency

The choice of solvent plays a critical role in the efficiency of this compound formation. Ethereal solvents are commonly employed due to their ability to solvate the organozinc species.

Tetrahydrofuran (THF): THF is a widely used solvent for the preparation of organozinc reagents. organic-chemistry.org It effectively solvates the resulting propylzinc bromide. However, the reaction in THF alone can be slow and may exhibit an induction period, particularly with unactivated zinc. nih.gov The addition of activators like LiCl is often necessary to achieve high yields in a reasonable timeframe. organic-chemistry.org

Polar Aprotic Solvents: As mentioned, polar aprotic solvents such as DMSO and N,N-dimethylformamide (DMF) can significantly accelerate the reaction. nih.govnih.gov These solvents enhance the rate of the oxidative addition step itself. nih.gov However, their high boiling points and potential for side reactions can complicate product isolation and subsequent transformations. nih.gov

The solvent's ability to coordinate to the zinc center influences the Schlenk equilibrium, which can affect the reactivity of the resulting organozinc species. acs.org

| Solvent | Effect on Reaction | Considerations |

| Tetrahydrofuran (THF) | Good solvating ability, but can be slow without activators. organic-chemistry.orgnih.gov | Often requires activators like LiCl for efficient reaction. organic-chemistry.org |

| Dimethyl Sulfoxide (DMSO) | Accelerates the oxidative addition step. nih.govnih.gov | High boiling point, can complicate workup. nih.gov |

| N,N-Dimethylformamide (DMF) | Accelerates the reaction. nih.gov | Potential for side reactions. |

Functional Group Exchange Pathways to Propylzinc Species

An alternative to the direct insertion of zinc metal is the formation of propylzinc species through functional group exchange, also known as transmetalation. wikipedia.org This method involves the reaction of a more reactive organometallic reagent, such as a Grignard reagent (propylmagnesium bromide) or an organolithium compound, with a zinc(II) halide salt. wikipedia.orgresearchgate.net

For example, the reaction of propylmagnesium bromide with zinc chloride (ZnCl₂) in an ethereal solvent leads to the formation of propylzinc bromide and magnesium chloride. This method is particularly useful when the direct insertion of zinc is problematic or when a higher degree of functional group tolerance is required in the starting material. The resulting organozinc reagents often exhibit different reactivity and selectivity compared to their Grignard counterparts.

Transmetallation Approaches for Generating this compound

Transmetallation is a widely employed and versatile method for the synthesis of organozinc compounds, including this compound, which is also known as propylzinc bromide. This process involves the transfer of an organic group (in this case, a propyl group) from a more electropositive organometallic precursor to a zinc salt. The key advantage of this approach is that the resulting organozinc reagents are often less reactive and more selective than their organolithium or organomagnesium counterparts, which increases their tolerance for various functional groups within a molecule. wikipedia.org The synthesis is typically conducted under anhydrous and inert atmospheric conditions to prevent the degradation of the reactive organometallic species involved.

The most common precursors for the transmetallation synthesis of alkylzinc halides are organomagnesium (Grignard) reagents and organolithium reagents. More recently, boron-to-zinc transmetalation has emerged as a powerful technique, particularly for creating chiral organozinc compounds with high stereospecificity. nih.govorganic-chemistry.org

From Organomagnesium Precursors (Grignard Reagents)

The reaction of a Grignard reagent with a zinc halide is a straightforward and common method for preparing organozinc halides. For the synthesis of this compound, propylmagnesium bromide is treated with zinc bromide (ZnBr₂). The thermodynamic driving force for this reaction is the transfer of the organic moiety to the less electropositive zinc center, resulting in the formation of the desired propylzinc bromide and magnesium dibromide.

The general reaction is as follows: CH₃CH₂CH₂MgBr + ZnBr₂ → CH₃CH₂CH₂ZnBr + MgBr₂

This method is advantageous due to the ready availability of the starting materials and the relatively simple procedure. The Grignard reagent is typically prepared in a solvent like tetrahydrofuran (THF) or diethyl ether, to which a solution of zinc bromide in the same solvent is then added.

| Organometallic Precursor | Zinc Salt | Solvent | Product | Byproduct |

|---|---|---|---|---|

| Propylmagnesium bromide | Zinc Bromide (ZnBr₂) | Tetrahydrofuran (THF) | This compound | Magnesium dibromide (MgBr₂) |

From Organolithium Precursors

Similar to the Grignard-based approach, organolithium compounds can also serve as precursors for transmetalation. Propyllithium, when reacted with zinc bromide, will readily exchange the propyl group to form propylzinc bromide. Organolithium reagents are generally more reactive than Grignard reagents, which can be an advantage in certain synthetic contexts, but also requires careful control of reaction conditions, such as low temperatures, to avoid side reactions.

The reaction proceeds as shown: CH₃CH₂CH₂Li + ZnBr₂ → CH₃CH₂CH₂ZnBr + LiBr

| Organometallic Precursor | Zinc Salt | Solvent | Product | Byproduct |

|---|---|---|---|---|

| Propyllithium | Zinc Bromide (ZnBr₂) | Tetrahydrofuran (THF) / Hexanes | This compound | Lithium bromide (LiBr) |

From Organoboron Precursors

A more advanced and stereospecific method involves the transmetalation from organoboron compounds. researchgate.net Research has demonstrated that chiral secondary organoboronic esters can undergo efficient and stereoretentive transmetalation to zinc. nih.govorganic-chemistry.org This process typically requires the activation of the organoboronic ester with an organolithium reagent, such as tert-butyllithium, to form a more reactive four-coordinate boronate complex. organic-chemistry.org This "ate" complex then readily transfers the organic group to a zinc salt, such as zinc chloride (ZnCl₂) or zinc acetate. nih.gov While this method is most celebrated for its ability to preserve stereochemistry in chiral molecules, the fundamental principle is applicable to simpler alkyl groups like propyl.

A representative reaction sequence is:

Propylboronic ester + t-BuLi → Lithium propyl(tert-butyl)boronate (ate complex)

Lithium propyl(tert-butyl)boronate + ZnCl₂ → Propylzinc chloride + Byproducts

This boron-to-zinc transmetalation expands the utility of organoboron compounds, providing a pathway to configurationally stable organozinc reagents that can participate in a variety of subsequent coupling reactions. nih.govresearchgate.net

| Organometallic Precursor | Activator | Zinc Salt | Product (Initial) | Key Feature |

|---|---|---|---|---|

| Propylboronic ester | tert-Butyllithium (t-BuLi) | Zinc Chloride (ZnCl₂) | Chlorozinc(1+);propane | High stereospecificity nih.govorganic-chemistry.org |

Reactivity Profiles and Reaction Mechanisms of Bromozinc 1+ ;propane in Organic Transformations

Fundamental Nucleophilic Characteristics of Bromozinc(1+);propane in Organic Synthesis

The reactivity of propylzinc bromide is defined by the C-Zn bond, which possesses significant carbanionic character, rendering the propyl group nucleophilic. libretexts.org However, compared to their organolithium or organomagnesium counterparts, organozinc reagents are considerably less nucleophilic. libretexts.org This reduced reactivity is advantageous as it allows for greater chemoselectivity and tolerance of sensitive functional groups such as esters, amides, and nitriles within the substrate. sigmaaldrich.combris.ac.uk

Despite their moderate reactivity towards many organic electrophiles, organozinc compounds, including propylzinc bromide, are exceptionally powerful nucleophiles in the context of palladium-catalyzed reactions. wikipedia.org Their utility is also demonstrated in uncatalyzed nucleophilic additions. A classic example is the Barbier reaction, a one-pot synthesis where the organozinc reagent is generated in the presence of a carbonyl substrate, such as an aldehyde or ketone, to form a primary, secondary, or tertiary alcohol upon 1,2-addition. wikipedia.orglibretexts.orgyoutube.com The reaction's tolerance to aqueous conditions further highlights the unique reactivity profile of these reagents. libretexts.org

The choice of preparative method for alkylzinc halides can influence their reactivity and stability. sigmaaldrich.com The use of highly activated Rieke® Zinc, for instance, allows for the direct reaction with alkyl bromides, accommodating a wide array of functional groups that would be incompatible with metathesis routes from organolithium or Grignard precursors. sigmaaldrich.com

Carbon-Carbon Bond Forming Reactions Catalyzed by Transition Metals

Propylzinc bromide is a key participant in transition metal-catalyzed reactions, which are fundamental to modern organic synthesis for constructing carbon-carbon bonds. organic-chemistry.orgresearchgate.net Its role is particularly significant in palladium- and copper-catalyzed transformations.

Palladium-Catalyzed Cross-Coupling Reactions (Negishi Coupling)

The Negishi coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organozinc compound with an organic halide or triflate. organic-chemistry.orgwikipedia.org This reaction is distinguished by its broad scope, enabling the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp³)–C(sp³) bonds, among others. wikipedia.orgrsc.org Propylzinc bromide serves as an effective C(sp³) nucleophile in these transformations.

The catalytic cycle of the Negishi coupling is generally understood to proceed through a sequence of fundamental steps involving a palladium catalyst. wikipedia.orgillinois.edu

Oxidative Addition : The cycle initiates with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex (Pd⁰Lₙ). This step forms a palladium(II) intermediate, (R¹)Pdᴵᴵ(X)Lₙ. wikipedia.orgillinois.edu The rate of this step, often the rate-determining step, typically follows the order of halide reactivity: I > OTf > Br >> Cl. wikipedia.orgnumberanalytics.com

Transmetalation : The organozinc reagent (R²-ZnBr), in this case, propylzinc bromide, then undergoes transmetalation with the Pd(II) intermediate. The propyl group displaces the halide on the palladium center, forming a diorganopalladium(II) complex, (R¹)Pdᴵᴵ(R²)Lₙ, and generating a zinc salt (ZnBrX). wikipedia.orgillinois.edu Organozinc reagents are known for their high reactivity towards palladium in this step. wikipedia.org

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond in the product (R¹-R²) and regenerates the catalytically active Pd(0) species, allowing the cycle to continue. wikipedia.orgillinois.edu

A significant challenge when using alkylzinc halides with β-hydrogens, such as propylzinc bromide, is the potential for a competing side reaction known as β-hydride elimination. nih.govorganic-chemistry.org This process can lead to the formation of undesired alkene byproducts and reduced arenes, diminishing the yield of the target cross-coupled product. nih.gov The selection of appropriate ligands is critical to favor the desired reductive elimination pathway over β-hydride elimination. researchgate.net

Figure 1: Catalytic Cycle of the Negishi Coupling mermaid graph TD A[Pd(0)Lₙ] -- Oxidative Addition (+ R¹-X) --> B[(R¹)Pd(II)(X)Lₙ]; B -- Transmetalation (+ R²-ZnBr) --> C[(R¹)Pd(II)(R²)Lₙ

Nickel-Catalyzed Reactions Involving this compound

Nickel-catalyzed cross-coupling reactions, particularly the Negishi coupling, provide a powerful method for forming new carbon-carbon bonds. In these reactions, organozinc reagents like propylzinc bromide serve as the nucleophilic partner, coupling with various organic electrophiles. These transformations are prized for their ability to create C(sp²)–C(sp³) and C(sp³)–C(sp³) linkages, which are fundamental in the synthesis of complex organic molecules. researchgate.netnih.govnih.govnih.gov

The general mechanism for these couplings often involves a catalytic cycle with nickel in various oxidation states, such as Ni(0)/Ni(II) or Ni(I)/Ni(III). wikipedia.orgsioc-journal.cn The cycle typically begins with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with an organic halide (R-X) to form an organonickel(II) intermediate. Transmetalation with propylzinc bromide (CH₃CH₂CH₂ZnBr) follows, where the propyl group is transferred to the nickel center, displacing the halide. The final step is reductive elimination from the diorganonickel(II) species, which forms the desired cross-coupled product and regenerates the Ni(0) catalyst. nih.govnih.gov In some cases, particularly with alkyl halides, pathways involving radical intermediates generated from single-electron transfer (SET) processes are also proposed. researchgate.netnih.gov

The choice of ligand coordinated to the nickel center is crucial for the reaction's success, influencing yield, selectivity, and substrate scope. mdpi.com Bidentate ligands, such as bipyridines and diamines, are commonly employed to stabilize the nickel intermediates and promote the desired reactivity. researchgate.netnih.govasianpubs.org Nickel catalysis has proven effective for coupling propylzinc bromide with a range of electrophiles, including aryl, heteroaryl, and alkyl halides. researchgate.netnih.govsioc-journal.cn

| Electrophile | Alkylzinc Reagent | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzoate | 1-Bromo-3-phenylpropane (forms organozinc in situ) | NiBr₂ / Spiro-bidentate-pyox | Propyl 4-(3-phenylpropyl)benzoate | 76 | researchgate.netnih.gov |

| 4-Chloro-N,N-dimethylaniline | 1-Chlorooctane (forms organozinc in situ) | NiBr₂(dme) / PyBCamCN | 4-Octyl-N,N-dimethylaniline | 72 | sioc-journal.cn |

| 2-Bromo-6-methoxynaphthalene | 1-Bromododecane (forms organozinc in situ) | NiBr₂ / Bipyridine | 2-Dodecyl-6-methoxynaphthalene | 85 | researchgate.net |

| N-(2-Bromoethyl)phthalimide | 4-Bromobenzoate (forms organozinc in situ) | NiBr₂ / Spiro-bidentate-pyox | Methyl 4-(2-phthalimidoethyl)benzoate | 62 | researchgate.net |

Other Transition Metal Catalysis (e.g., Iron, Cobalt) in Organozinc Reactions

Beyond the well-established palladium and nickel catalysts, more earth-abundant and cost-effective metals like iron and cobalt have emerged as powerful catalysts for cross-coupling reactions involving organozinc reagents. nih.govnih.govresearchgate.net These systems offer sustainable alternatives for constructing C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds.

Cobalt-catalyzed reactions have demonstrated broad applicability, effectively coupling functionalized primary and secondary alkylzinc reagents with a variety of (hetero)aryl halides and alkynyl bromides. organic-chemistry.orgresearchgate.netnih.gov A typical catalytic system involves a simple cobalt(II) salt, such as CoCl₂, often in combination with a bipyridine-type ligand. organic-chemistry.orgresearchgate.net These reactions are noted for their high functional group tolerance. For instance, couplings using functionalized cyclohexylzinc reagents can proceed with high diastereoselectivity. organic-chemistry.orgresearchgate.net While the exact mechanisms are still under investigation, the lack of inhibition by radical scavengers like TEMPO in some systems suggests that radical pathways may not be universally operative. organic-chemistry.orgnih.gov

Iron-catalyzed cross-couplings also represent a significant advancement in sustainable chemistry. nih.govresearchgate.net Simple iron salts, like FeCl₃, often paired with additives such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), can catalyze the coupling of alkylzinc reagents with alkyl and aryl halides. rsc.org These reactions are thought to proceed through mechanisms that can involve radical intermediates, which explains observations like the loss of stereochemistry in certain substrates. d-nb.info Iron catalysis has proven effective for coupling primary and secondary alkyl halides with aryl Grignard reagents and has been extended to organozinc nucleophiles as well. rsc.orgd-nb.info

| Catalyst | Nucleophile | Electrophile | Yield (%) | Reference |

|---|---|---|---|---|

| CoCl₂ / 2,2′-Bipyridine | (2-(1,3-Dioxan-2-yl)ethyl)zinc chloride | 6-Chloronicotinonitrile | 85 | organic-chemistry.orgresearchgate.net |

| CoCl₂ / 2,2′-Bipyridine | Cyclohexylzinc iodide | 2-Bromopyridine | 81 | organic-chemistry.org |

| FeCl₃ / TMEDA | Aryl Grignard Reagent | Cyclohexyl Bromide | 99 | d-nb.info |

| Fe(acac)₃ | Alkenylzinc Reagent | 1-Bromooctane | 96 | rsc.org |

Direct Addition Reactions of this compound

Unlike their more reactive Grignard or organolithium counterparts, organozinc reagents like propylzinc bromide generally exhibit lower reactivity toward direct addition to carbonyls unless activated. However, they participate in important regioselective and stereoselective addition reactions.

Regioselective Addition Reactions

The regioselectivity of an addition reaction is crucial when a substrate has multiple reactive sites. Propylzinc bromide can be directed to attack a specific position, often with high selectivity.

In reactions with polyconjugated systems, such as α,β-unsaturated ketones, organozinc reagents typically favor 1,4-addition (conjugate or Michael addition) over 1,2-addition. nih.gov This regioselectivity is a key feature of their reactivity profile. The addition of propylzinc bromide to an enone, often facilitated by a copper catalyst, results in the formation of a β-propylated ketone. The reaction proceeds via the formation of a zinc enolate intermediate, which is then protonated during workup to yield the final product. This method provides a reliable route to γ,δ-unsaturated ketones or β-substituted carbonyl compounds. nih.govresearchgate.net The inherent mildness of the organozinc reagent allows for the presence of various functional groups that might not be compatible with harder organometallic nucleophiles. researchgate.netorganic-chemistry.org

The high strain energy of small ring systems like [1.1.1]propellane makes them susceptible to ring-opening reactions. mdpi.comacs.org Organozinc reagents have been shown to add to [1.1.1]propellane with high regioselectivity, providing a valuable route to bicyclo[1.1.1]pentane (BCP) derivatives, which are of significant interest as bioisosteres in medicinal chemistry. The reaction involves the addition of the organozinc species across the highly strained central C1-C3 bond of the propellane. This process generates a bicyclo[1.1.1]pentylzinc intermediate, which can then be trapped by various electrophiles to yield 1,3-disubstituted BCPs. While direct reactions with simple alkylzincs like propylzinc bromide are less documented, additions of related organozinc species like allylic zinc halides and zinc enolates proceed smoothly, highlighting the general utility of this approach for accessing complex BCP scaffolds. This methodology has been used to synthesize a BCP analogue of the synthetic opioid pethidine in a single step with 95% yield.

Stereoselective Addition Reactions

Catalytic asymmetric addition of organozinc reagents to prochiral carbonyl compounds, particularly aldehydes, is a cornerstone of modern organic synthesis for producing enantioenriched secondary alcohols. The low intrinsic reactivity of organozinc reagents towards carbonyls is advantageous here, as it prevents background uncatalyzed reactions, allowing a chiral catalyst to fully control the stereochemical outcome.

These reactions are typically catalyzed by chiral ligands, most famously chiral β-amino alcohols. The mechanism involves the formation of a chiral zinc alkoxide complex between the organozinc reagent and the catalyst. This complex then coordinates with the aldehyde, organizing the transition state in a way that directs the transfer of the propyl group to one specific face of the carbonyl, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The degree of stereoselectivity, measured as enantiomeric excess (ee), is highly dependent on the structure of the chiral ligand. A vast array of ligands has been developed to achieve high enantioselectivity for a wide range of aldehyde substrates.

| Aldehyde | Alkylzinc Reagent | Chiral Ligand/Catalyst | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Diethylzinc | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 98 | |

| Benzaldehyde | Diethylzinc | (1R,2S)-N,N-Dibutylnorephedrine | 95 | |

| Heptanal | Diethylzinc | Chiral binaphthyl-based polymer | >99 | |

| Benzaldehyde | Divinylzinc | (S)-Diphenyl(1-methylpyrrolidin-2-yl)methanol | 100 |

Tandem Addition/Cyclization Processes

Tandem, or cascade, reactions offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. Propylzinc bromide and related organozinc reagents can participate in such sequences. For example, zinc-mediated tandem reactions involving the addition of a reagent to a nitrile, followed by an intramolecular cyclization, have been developed. A one-pot synthesis of 3-alkynylpyridines proceeds through a zinc-mediated tandem reaction of nitriles with propargyl bromides under mild conditions. nih.gov

In more complex systems, palladium catalysis can be used in conjunction with organozinc reagents to facilitate tandem cyclization/coupling sequences. A method for the tandem palladium-catalyzed intramolecular addition of active methylene (B1212753) compounds to internal alkynes, followed by a cross-coupling reaction with aryl or heteroaryl bromides, has been reported. mdpi.com While not explicitly detailing the use of propylzinc bromide as the cross-coupling partner, the mechanism involves the formation of a vinyl-palladium intermediate from the cyclization step, which would then undergo transmetalation with an organozinc reagent like propylzinc bromide, followed by reductive elimination to furnish the final product. The process demonstrates excellent regio- and stereoselectivity. mdpi.com

Zinc-Mediated Reductive Coupling and Alkylative Amination Mechanisms

The formation of propylzinc bromide from 1-bromopropane (B46711) and zinc metal proceeds through single-electron transfer (SET) events. nih.gov Initially, zinc metal mediates an inner-sphere electron transfer to the alkyl bromide, generating an alkyl radical. This radical can then recombine with zinc in a second SET event to form the organozinc species. nih.gov This dual nature, involving both radical and organometallic intermediates, allows for diverse reactivity.

In zinc-mediated reductive coupling , this principle is used to form C-C bonds. For example, the reductive coupling of styrenes and alkyl bromides can be achieved using a combination of iron and zinc. rsc.org Theoretical calculations suggest that while using either iron or zinc alone results in high reaction barriers, the combination of the two metals significantly lowers them. rsc.org The mechanism involves the formation of an alkyl radical, which then participates in a C-C bond-forming step. rsc.org

A related process is carbonyl alkylative amination , a multicomponent reaction that synthesizes α-branched amines. In this reaction, an organozinc reagent, formed in situ from an alkyl halide and activated zinc, acts as the nucleophile that adds to an iminium ion intermediate. nih.gov The reaction platform can accommodate different classes of alkyl halides, although it shows an intrinsic selectivity for alkyl iodides over bromides. nih.gov The mechanism can be dynamic, with both alkyl radical and polar organozinc pathways potentially operating in parallel, depending on the specific substrates used. nih.gov

Analytical and Computational Approaches for Mechanistic Understanding of Bromozinc 1+ ;propane

Theoretical and Computational Chemistry for Mechanistic Elucidation and Prediction

Computational chemistry provides a powerful lens to examine the energetic and structural details of reaction mechanisms that are often inaccessible experimentally.

Density Functional Theory (DFT) has become a vital tool for modeling the reaction pathways involved in the formation of organometallic reagents, including organozincs. researchgate.netrsc.org DFT calculations can map the potential energy surface of the reaction between an alkyl halide like 1-bromopropane (B46711) and a zinc surface (often modeled as a small cluster of zinc atoms).

These studies can elucidate the energetics of key steps:

Adsorption: The initial interaction of the alkyl halide with the zinc surface.

Oxidative Addition: The cleavage of the carbon-bromine bond and the formation of new carbon-zinc and zinc-bromine bonds. DFT calculations can determine the activation barrier for this crucial step.

Intermediate Stability: The calculations can assess the stability of proposed surface intermediates, such as the adsorbed propyl radical and bromide on the zinc surface or the fully formed propylzinc bromide species still associated with the surface.

DFT studies on analogous Grignard reagent formation have shown that the reaction proceeds via an ionic mechanism after the initial dissociation of the halide, with the formation of stabilized surface anions. rsc.org Similar calculations for organozinc systems help to understand how factors like solvent and additives influence the activation barriers and the stability of intermediates, corroborating experimental findings from techniques like fluorescence microscopy. nih.govnih.gov

The behavior of propylzinc bromide in solution is dominated by its interaction with solvent molecules, which act as ligands. nih.govchemrxiv.org Computational methods, particularly ab initio molecular dynamics, are used to model these complex metal-ligand and metal-substrate interactions in an explicit solvent environment. nih.gov

For propylzinc bromide, which is typically used in THF, the solvent molecules are not merely a bulk medium but coordinate directly to the zinc center. nih.govacs.org The number of coordinating THF molecules can vary, and this solvation state has a profound impact on the compound's structure and reactivity. Computational models can predict the preferred coordination numbers and geometries for the different species involved in the Schlenk equilibrium (n-PrZnBr, n-Pr₂Zn, and ZnBr₂). nih.govchemrxiv.org

These studies have revealed that changes in the solvation state along a reaction coordinate are key thermodynamic drivers for reactions involving organozinc reagents. nih.gov By accurately modeling the dynamic interactions between the zinc center, its organic and halide substituents, and the surrounding solvent ligands, computational chemistry provides a molecular-level understanding of the solution structure and helps predict how the reagent will interact with a substrate in a subsequent chemical reaction. nih.govuu.nl

Studies on Aggregation and Equilibria of Bromozinc(1+);propane in Solution

The behavior of organozinc halides in solution is complex, characterized by a series of equilibria involving the formation of aggregates and the redistribution of ligands. While specific detailed research focusing exclusively on this compound is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining studies of analogous short-chain alkylzinc halides and the general principles governing organozinc compounds in solution.

At the core of the solution behavior of this compound (n-propylzinc bromide) is the Schlenk equilibrium, a fundamental concept in organometallic chemistry. wikipedia.orgwikipedia.org This equilibrium describes the reversible disproportionation of two molecules of an organometallic halide into a diorganometallic species and a metal halide salt. For this compound, this can be represented as:

2 PrZnBr ⇌ Pr₂Zn + ZnBr₂

The position of this equilibrium is influenced by several factors, including the nature of the alkyl group, the solvent, temperature, and the concentration of the solution. wikipedia.org In ethereal solvents like tetrahydrofuran (B95107) (THF), which are commonly used for the preparation and reaction of organozinc reagents, the equilibrium for many alkylzinc halides tends to favor the organozinc halide species (PrZnBr in this case). wikipedia.org The solvent molecules coordinate to the Lewis acidic zinc center, stabilizing the monomeric form. wikipedia.orguu.nl

The actual species in solution are often more complex than the simple monomeric forms depicted in the equilibrium equation. Organozinc halides have a tendency to form dimeric or higher oligomeric structures, often with bridging halide atoms. uu.nlacs.org The presence of donor solvents like THF can break up these aggregates by coordinating to the zinc atoms. uu.nl

Furthermore, the addition of salts, such as lithium chloride (LiCl), can significantly impact the solution equilibria. nih.govresearchgate.net LiCl can break up oligomeric aggregates and form "ate" complexes (e.g., [PrZnBrCl]⁻Li⁺), which can exhibit different solubility and reactivity compared to the parent organozinc halide. nih.govresearchgate.net

Detailed Research Findings from Analogous Systems

Detailed mechanistic studies on the aggregation and equilibria of organozinc halides often employ a combination of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. Computational studies also play a crucial role in elucidating the structures and energies of the various species in solution.

Studies on similar compounds, such as ethylzinc (B8376479) chloride (EtZnCl), have provided valuable insights that can be extrapolated to understand the behavior of this compound. For instance, ¹³C NMR studies have been used to explicitly demonstrate the existence of the Schlenk equilibrium for various alkylzinc halides (RZnX, where R can be an ethyl group and X a halide). nih.gov In these studies, the addition of a promoter like methylaluminoxane (B55162) (MAO) was shown to shift the equilibrium, leading to the formation of the dialkylzinc (ZnR₂) and a zinc halide complex (ZnX₂·MAO), which could be observed and quantified by NMR. nih.gov

For a solution of ethylzinc chloride in the presence of MAO at -35 °C, an equilibrium constant (K) was determined, providing quantitative insight into the position of the equilibrium. nih.gov

Table 1: Illustrative Equilibrium Data for an Analogous Alkylzinc Halide System

| Compound | Promoter | Temperature (°C) | Equilibrium Constant (K) | Favored Species | Reference |

| EtZnCl | MAO | -35 | 0.19 M⁻¹ | ZnEt₂ | nih.gov |

Computational studies on systems like methylzinc chloride (CH₃MgCl) in THF have further illuminated the complex interplay of species. acs.org These studies show that the reaction proceeds through the formation of dinuclear species bridged by chlorine atoms. The solvent (THF) plays a critical role, not just in stabilization, but in the dynamics of ligand exchange. The energy differences between various solvated dimeric structures can be small, indicating a dynamic and complex mixture of species in equilibrium. acs.org

Infrared (IR) spectroscopy has also been employed to study the interaction between organozinc compounds and solvents like THF. acs.org The shifts in the C-O stretching frequencies of THF upon coordination to the zinc center provide information about the nature and strength of the solvent-reagent interaction. acs.org

While direct experimental data for this compound is scarce, the established principles of the Schlenk equilibrium and the findings from studies on analogous alkylzinc halides provide a robust framework for understanding its behavior in solution. It is expected to exist as a complex mixture of monomeric and aggregated species in equilibrium with its corresponding dialkylzinc and zinc bromide counterparts, with the exact composition being highly dependent on the solution conditions.

Future Directions and Advanced Research in Bromozinc 1+ ;propane Chemistry

Innovations in Synthesis and Derivatization of Bromozinc(1+);propane Analogues

Traditional synthesis of organozinc halides, while effective, often faces challenges related to handling, storage, and scalability due to the reagents' sensitivity to air and moisture. acs.org Recent innovations have focused on continuous flow manufacturing processes to overcome these limitations. This modern approach offers a safer, more scalable, and highly efficient alternative to conventional batch synthesis. acs.orgacs.org

In these systems, a solution of an organic halide, such as 1-bromopropane (B46711), is passed through a heated reactor column packed with activated zinc metal. acs.orgacs.org This method allows for precise control over reaction parameters like flow rate, concentration, and temperature, leading to complete conversion of the starting material with very high yields, often between 82% and 100%. acs.orgacs.org A key advantage is the in situ generation of the organozinc reagent, which can be immediately used in a subsequent reaction, minimizing decomposition and handling issues. acs.org

The table below summarizes the key features and outcomes of this innovative synthetic approach.

| Parameter | Description | Advantage |

| Methodology | Continuous flow synthesis using a packed-bed reactor of zinc turnings or granules. acs.orgacs.org | Enhanced safety, scalability, and process control. |

| Reactants | Organic halide (e.g., 1-bromopropane) solution. acs.org | Versatile for various organozinc analogues. |

| Efficiency | Complete conversion of the organic halide in a single pass. acs.orgacs.org | Maximizes material usage and reduces downstream purification. |

| Yields | Reported organozinc yields range from 78% to 100%. acs.org | High efficiency makes the process economically viable. |

| Residence Time | Very short, ranging from 1.5 to 14.0 minutes. acs.org | Increases throughput for industrial-scale production. |

| Scalability | Successfully demonstrated on both laboratory and pilot scales, with throughputs up to 18 L/h. acs.org | Bridges the gap between academic research and industrial application. |

This technology not only refines the synthesis of this compound but also facilitates the production of a wide array of its analogues, making these valuable reagents more accessible for diverse chemical applications. acs.org

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in Organozinc Transformations

While organozinc reagents are valued for their functional group tolerance, their reactivity is lower than that of Grignard or organolithium reagents. acs.orgwikipedia.org Consequently, many of their most important applications, such as cross-coupling reactions, rely on catalysis. A major area of research is the development of advanced catalytic systems that enhance both the reactivity of reagents like this compound and the selectivity of their transformations. nih.gov

Selectivity—the ability to target a specific site in a molecule—is paramount for efficient synthesis and minimizing waste from unwanted side reactions. nih.gov For organozinc reagents, this is particularly crucial in complex molecules with multiple reactive sites. Modern catalysts are designed to control regioselectivity and stereoselectivity with high precision.

A prime example is in the context of the Negishi cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.org When using alkylzinc halides like propylzinc bromide, a common side reaction is beta-hydride elimination. Advanced palladium-based systems, such as Pd-PEPPSI precatalysts, have been specifically developed to resist this unwanted pathway, thereby increasing the yield of the desired coupled product. wikipedia.org Research also focuses on using light (photochemistry) in combination with specialized catalysts to drive reactions and control their outcomes through the formation of unique molecular assemblies. nih.gov

Sustainable and Environmentally Benign Methodologies for Organozinc Chemistry

The principles of green chemistry are increasingly influencing the design of chemical processes, and organozinc chemistry is no exception. numberanalytics.commdpi.com The goal is to reduce the environmental impact by minimizing hazardous substances, cutting down on waste, and improving energy efficiency. numberanalytics.comresearchgate.net

Key strategies for implementing green chemistry in organozinc transformations include:

Safer Solvents: Traditional organometallic reactions often use volatile and hazardous organic solvents. numberanalytics.com Research is focused on replacing these with more environmentally friendly alternatives such as water, ionic liquids, or bio-based solvents derived from renewable sources like glycerol (B35011) and limonene. numberanalytics.com The Barbier reaction, for instance, is advantageous because it can be conducted in water, as the organozinc reagent is generated in the presence of the substrate in a one-pot process. wikipedia.org

Energy Efficiency: Reactions should be designed to run at ambient temperature and pressure whenever possible. researchgate.net The continuous flow synthesis methods described earlier contribute to energy efficiency by allowing for better heat management and reducing reaction times compared to large-scale batch reactors. acs.org

Waste Reduction: A core tenet of green chemistry is "atom economy"—designing reactions to maximize the incorporation of all materials from the reactants into the final product. researchgate.net The use of highly selective catalysts helps achieve this by preventing the formation of byproducts, thus minimizing waste. researchgate.net

Renewable Feedstocks and Benign Catalysts: The long-term vision includes using renewable raw materials and replacing catalysts based on scarce or toxic metals with those based on abundant and non-toxic elements like iron. numberanalytics.com

| Green Chemistry Principle | Application in Organozinc Chemistry |

| Prevent Waste | Utilize highly selective catalysts (e.g., Pd-PEPPSI) to avoid byproducts in coupling reactions. wikipedia.orgresearchgate.net |

| Atom Economy | Employ coupling reactions like Negishi that efficiently incorporate the propyl group into the target molecule. wikipedia.orgresearchgate.net |

| Less Hazardous Synthesis | Design processes that avoid the isolation of pyrophoric organozinc intermediates through in situ generation. acs.orgwikipedia.org |

| Safer Solvents & Auxiliaries | Replace traditional ether solvents with greener alternatives like bio-based solvents or conduct reactions in water (e.g., Barbier reaction). wikipedia.orgnumberanalytics.com |

| Design for Energy Efficiency | Use continuous flow reactors for better thermal management and shorter reaction times. acs.orgresearchgate.net |

| Catalysis | Prefer catalytic reagents over stoichiometric ones to minimize waste. researchgate.net |

By integrating these principles, chemists can develop synthetic routes involving this compound that are not only effective but also sustainable. mdpi.com

Integration of this compound into Complex Synthetic Strategies for Advanced Molecule Construction

This compound is a valuable C3 building block in the synthesis of complex organic molecules. Its utility lies in its participation in powerful carbon-carbon bond-forming reactions that are fundamental to modern organic synthesis. The reagent's moderate reactivity and tolerance for other functional groups (like esters and nitriles) allow it to be used in intricate synthetic sequences where more reactive organometallics would fail. acs.orgwikipedia.org

The primary role of this compound is as a nucleophilic propyl source in palladium- or nickel-catalyzed cross-coupling reactions. wikipedia.org

Negishi Coupling: This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org By using this compound, a propyl group can be precisely attached to a wide variety of molecular scaffolds (alkenyl, aryl, etc.), making it a go-to method for assembling complex carbon skeletons. wikipedia.org

Fukuyama Coupling: This reaction forms a ketone by coupling an organozinc reagent with a thioester, catalyzed by palladium. It is known for being highly chemoselective.

Barbier Reaction: This reaction involves the in situ formation of the organozinc reagent in the presence of a carbonyl substrate (an aldehyde or ketone). wikipedia.org For this compound, this one-pot process provides a straightforward route to secondary or tertiary alcohols containing a propyl group. wikipedia.org

Through these and other transformations, this compound serves as a key component in multi-step synthetic strategies aimed at producing pharmaceuticals, agrochemicals, and other advanced materials. Its reliable performance in robust, well-established reactions ensures its continued importance in the toolkit of synthetic organic chemists.

Q & A

Q. What experimental methodologies are recommended for synthesizing bromozinc(1+);propane complexes, and how can their purity be validated?

To synthesize this compound complexes, begin with controlled reactions between zinc bromide and propane derivatives under inert atmospheres. Purification steps may involve recrystallization or sublimation. Validate purity using spectroscopic techniques (e.g., NMR for structural confirmation) and X-ray diffraction for crystallographic analysis. Ensure reproducibility by documenting reaction conditions (temperature, solvent, stoichiometry) and cross-referencing with established protocols .

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

Design experiments by systematically varying parameters such as temperature, humidity, and exposure to light. Use control groups (e.g., inert storage conditions) and monitor decomposition via gas chromatography or mass spectrometry. Statistical methods like ANOVA can identify significant degradation factors. Include safety protocols for handling reactive intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. Pre-plan emergency procedures for spills or exposure. Document chemical properties (toxicity, flammability) and storage requirements (moisture-free environments) as per Material Safety Data Sheets (MSDS). Regularly calibrate safety equipment and train personnel .

Advanced Research Questions

Q. How can contradictions in spectroscopic data from this compound derivatives be systematically resolved?

Address discrepancies by:

- Repeating experiments under identical conditions.

- Cross-validating with complementary techniques (e.g., IR spectroscopy vs. Raman spectroscopy).

- Applying computational tools (DFT calculations) to model vibrational spectra and compare with empirical data.

- Reviewing instrumentation calibration and sample preparation protocols to eliminate artifacts .

Q. What strategies integrate computational chemistry with experimental data to elucidate reaction mechanisms involving this compound?

Combine density functional theory (DFT) simulations with kinetic studies to model transition states and reaction pathways. Validate computational predictions using isotopic labeling experiments or in-situ spectroscopic monitoring (e.g., time-resolved UV-Vis). Publish raw data and code repositories to enhance reproducibility .

Q. How can researchers optimize catalytic applications of this compound while addressing conflicting activity reports in literature?

Conduct meta-analyses of existing studies to identify variables affecting catalytic performance (e.g., solvent polarity, ligand design). Design factorial experiments to isolate key factors. Use surface characterization techniques (XPS, TEM) to correlate catalyst morphology with activity. Publish negative results to clarify contradictions .

Methodological Frameworks

What frameworks (e.g., FINER, PICO) are suitable for formulating research questions on this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope. For mechanistic studies, use PICO (Population: reaction system; Intervention: catalytic conditions; Comparison: alternative mechanisms; Outcome: rate constants). Align hypotheses with gaps identified in systematic literature reviews .

Q. How should interdisciplinary collaborations (e.g., chemistry/materials science) structure joint research on this compound?

Define roles using a collaboration charter outlining data-sharing protocols and authorship criteria. Hold cross-disciplinary workshops to align terminology (e.g., "activity" in catalysis vs. materials science). Use shared digital platforms for real-time data integration and troubleshooting .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.